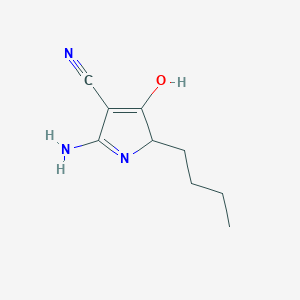
5-Chloro-1,1,2,2-tetrafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,1,2,2-tetrafluoropentane is an organofluorine compound with the molecular formula C5H7ClF4 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,2,2-tetrafluoropentane can be achieved through several methods. One common approach involves the chlorination of 1,1,2,2-tetrafluoropentane using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,1,2,2-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can yield hydrocarbons with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used in substitution reactions, typically conducted in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed, often in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution: Products include 5-hydroxy-1,1,2,2-tetrafluoropentane or 5-amino-1,1,2,2-tetrafluoropentane.
Oxidation: Products include 5-chloro-1,1,2,2-tetrafluoropentan-2-ol or 5-chloro-1,1,2,2-tetrafluoropentan-2-one.
Reduction: Products include 1,1,2,2-tetrafluoropentane or partially dehalogenated derivatives.
Applications De Recherche Scientifique
5-Chloro-1,1,2,2-tetrafluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mécanisme D'action
The mechanism by which 5-Chloro-1,1,2,2-tetrafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1,1,2,2-tetrafluoroethane: Similar in structure but with a shorter carbon chain.
1,1,2,2-Tetrafluoropentane: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Bromo-1,1,2,2-tetrafluoropentane: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
Uniqueness
5-Chloro-1,1,2,2-tetrafluoropentane is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and physicochemical properties. This makes it valuable for specialized applications where such properties are desired.
Propriétés
Formule moléculaire |
C5H7ClF4 |
|---|---|
Poids moléculaire |
178.55 g/mol |
Nom IUPAC |
5-chloro-1,1,2,2-tetrafluoropentane |
InChI |
InChI=1S/C5H7ClF4/c6-3-1-2-5(9,10)4(7)8/h4H,1-3H2 |
Clé InChI |
PJNJNHYMQQFBDM-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)







![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)



